molecular formula C15H13N3O6S B2778386 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 895458-06-7

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2778386
CAS No.: 895458-06-7
M. Wt: 363.34
InChI Key: WLVKYFUASCEQMR-NXVVXOECSA-N
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Description

(Z)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a benzothiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities , linked to a 5-nitrofuran moiety via a carboxamide bridge. The 5-nitrofuran group is a recognized pharmacophore in antimicrobial agents . The specific spatial arrangement dictated by the (Z)-configuration can be critical for its interaction with biological targets. Researchers can explore this compound as a key intermediate for synthesizing novel heterocyclic derivatives or as a candidate for in vitro pharmacological screening. The structural framework suggests potential for investigation in areas such as infectious disease and neurological research . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-17-8-6-10(22-2)11(23-3)7-12(8)25-15(17)16-14(19)9-4-5-13(24-9)18(20)21/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKYFUASCEQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its target. .

Biological Activity

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 435.5 g/mol. The compound features a benzothiazole ring system substituted with methoxy groups and an imine linkage to a nitrofuran moiety, which enhances its biological activity.

The biological activity of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial growth.
  • Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

In vitro studies have demonstrated that (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide possesses potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines using MTT assays. The results are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various benzothiazole derivatives, including (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide. The study highlighted its potential as a lead compound for developing novel anticancer agents due to its ability to induce apoptosis in tumor cells through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of nitrofuran derivatives, revealing that compounds similar to (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide displayed effective inhibition against both Gram-positive and Gram-negative bacteria. This study emphasized the structure-activity relationship that enhances antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Benzo[d]thiazole Cores

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide ()

  • Key Differences : The allyl group at the 3-position replaces the methyl group in the target compound, and only one methoxy substituent (6-methoxy) is present versus two (5,6-dimethoxy).
2.2 Thiazolo-Pyrimidine Derivatives

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) ()

  • Core Structure : Thiazolo-pyrimidine fused ring vs. benzo[d]thiazole.
  • Functional Groups: 11a: 2,4,6-Trimethylbenzylidene and nitrile groups. 11b: 4-Cyanobenzylidene and nitrile groups.
  • Comparison :
    • The nitrile group in 11a/b offers distinct electronic properties (strong electron-withdrawing) compared to the nitro group in the target compound.
    • The fused pyrimidine ring in 11a/b may enhance π-stacking interactions but reduces flexibility compared to the benzo[d]thiazole-carboxamide system .

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) ()

  • Structure : Quinazoline-pyrimidine hybrid with a nitrile substituent.
  • Key Contrast : The absence of a thiazole ring and the presence of a quinazoline system may limit cross-reactivity with thiazole-targeting enzymes. The nitrile group’s metabolic stability differs from the nitro group’s redox activity .
2.3 Thiazole-Containing Carbamates and Anticancer Agents

Dasatinib (BMS-354825) ()

  • Structure : Thiazole-5-carboxamide linked to a pyrimidine-piperazine scaffold.
  • Functional Relevance : While both dasatinib and the target compound contain thiazole-carboxamide motifs, dasatinib’s piperazine and pyrimidine groups confer kinase inhibition (e.g., BCR-ABL), unlike the nitrofuran’s redox activity. The dimethoxybenzothiazole in the target compound may offer superior blood-brain barrier penetration compared to dasatinib’s hydrophilic groups .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity Clues
Target Compound Benzo[d]thiazole 5,6-Dimethoxy, 3-methyl, Z-imine, 5-nitrofuran Antimicrobial, redox modulation
(Z)-N-(3-allyl-6-methoxy...) () Benzo[d]thiazole 3-Allyl, 6-methoxy, Z-imine, 5-nitrofuran Modified solubility, potential cytotoxicity
11a/b () Thiazolo[3,2-a]pyrimidine Benzylidene, nitrile, 5-methylfuran Enzyme inhibition (e.g., kinases)
Dasatinib () Thiazole-pyrimidine Piperazine, hydroxyethyl, chloro Kinase inhibition (BCR-ABL, Src)
Table 2: Spectral Data Comparison (Selected Compounds)
Compound IR (cm⁻¹) ^1H NMR (δ, ppm) Molecular Formula
Target Compound Not reported in evidence Not reported in evidence Likely C₁₆H₁₅N₃O₅S
11a () 3,436 (NH), 2,219 (CN) 2.24 (s, CH₃), 7.94 (=CH) C₂₀H₁₀N₄O₃S
Dasatinib () Not reported 2.24 (s, CH₃), 6.67 (ArH) C₂₂H₂₆ClN₇O₂S·H₂O

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s dimethoxy and methyl groups may complicate synthesis compared to simpler analogues like 11a/b, which use straightforward condensation reactions (e.g., acetic anhydride/sodium acetate reflux) .
  • Bioactivity Potential: The nitrofuran group’s redox activity aligns with known nitrofurantoin-like mechanisms, while the dimethoxybenzothiazole could enhance CNS penetration relative to dasatinib’s polar groups .
  • Stability Concerns : The Z-imine configuration may confer hydrolytic instability compared to E-isomers or saturated analogues, necessitating formulation optimization .

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide to achieve high yield and purity?

Methodological Answer: The synthesis involves a multi-step protocol:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH, reflux, 12–24 hours) .

Nitrofuran Coupling : React the benzothiazole intermediate with 5-nitrofuran-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C to preserve stereochemistry .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields of 75–85% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in DMSO-d6d_6) to verify substituent positions and Z-configuration. Key signals include the imine proton (δ 8.2–8.5 ppm) and nitrofuran aromatic protons (δ 7.8–8.1 ppm) .
  • HRMS : Confirm molecular formula (e.g., C16_{16}H14_{14}N3_{3}O6_{6}S) with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are recommended for preliminary evaluation of its anticancer activity?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination after 48-hour exposure. Include positive controls like doxorubicin .
  • Apoptosis Assays : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptosis .
  • Target Engagement : Western blotting for caspase-3/9 activation or PARP cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different assays?

Methodological Answer:

  • Dose-Response Validation : Replicate assays with staggered concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Cross-validate using ATP-based viability (CellTiter-Glo) and clonogenic survival .
  • Solubility Checks : Use dynamic light scattering (DLS) to confirm compound stability in assay media. Poor solubility may artifactually reduce activity .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 5% Cremophor EL in saline for intravenous administration .
  • Prodrug Design : Introduce phosphate or PEG groups at the nitro moiety, which hydrolyze in vivo to release the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 5,6-dimethoxy with methyl or halogens) .
  • Biological Testing : Compare IC50_{50} values across analogs (Table 1).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to putative targets like tubulin or topoisomerase II .

Q. Table 1. SAR of Key Derivatives

Substituent (R1, R2)IC50_{50} (µM, MCF-7)Notes
5,6-Dimethoxy (Parent)1.2 ± 0.3Highest activity
5-Cl, 6-OCH3_34.7 ± 0.5Reduced solubility
5-NO2_2, 6-H>50Loss of activity

Q. What methodologies are used to investigate metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation Conditions : 1 µM compound in human liver microsomes (0.5 mg/mL) with NADPH regeneration system (37°C, pH 7.4) .
  • LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Metabolite ID : Use high-resolution MS/MS to identify hydroxylation or demethylation products .

Q. How can researchers validate target specificity to avoid off-target effects?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM .
  • CRISPR Knockout : Generate target gene (e.g., EGFR, AKT)-KO cell lines and compare compound efficacy vs. wild-type .
  • Thermal Shift Assay : Monitor target protein melting temperature shifts (± compound) via differential scanning fluorimetry .

Q. What protocols mitigate nitro group-related toxicity in preclinical models?

Methodological Answer:

  • Nitroreductase Assays : Test compound activation in hypoxic vs. normoxic conditions (e.g., using HCT-116 cells) to assess selective toxicity .
  • Antioxidant Co-Treatment : Administer N-acetylcysteine (5 mM) to counteract ROS generation in hepatocyte models .
  • Metabolite Scavenging : Use allopurinol (xanthine oxidase inhibitor) to block nitro anion radical formation .

Q. How can contradictory stability data under varying pH conditions be reconciled?

Methodological Answer:

  • Forced Degradation Studies : Expose compound to pH 1–13 buffers (37°C, 24 hours) and quantify degradation via HPLC. Nitrofuran moiety degrades >80% at pH >10 .
  • Solid-State Stability : Store under nitrogen at –20°C; use DSC/TGA to monitor crystallinity changes. Amorphous forms degrade faster .
  • Light Protection : Use amber vials to prevent nitro group photolysis, which reduces potency by 30–50% .

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